formycin A
Overview
Description
Formycin A (FA) is a C-nucleoside that inhibits the E.coli enzyme purine nucleoside phosphorylase (PNP). It was found to increase insulin release elevated by glucose and was also shown to inhibit 5’-Methylthioadenosine/S-adenosylhomocysteine (MTA/AdoHcy) nucleosidase, an enzyme important in the recycling of methionine . Research has shown FA to be an antiretroviral agent against HIV-1, targeting reverse transcription .
Synthesis Analysis
Formycin A (FOR-A) and pyrazofurin A (PRF-A) are purine-related C-nucleoside antibiotics in which ribose and a pyrazole-derived base are linked by a C-glycosidic bond . Their biosynthesis is likely initiated by a lysine N6-monooxygenase . The enzyme ForT plays a key role in the formation of a carbon-carbon (C-C) bond in the natural product formycin .Molecular Structure Analysis
Formycin A is a purine-related C-nucleoside antibiotic in which ribose and a pyrazole-derived base are linked by a C-glycosidic bond .Chemical Reactions Analysis
The enzyme ForT catalyzes C–C bond formation between 5′-phosphoribosyl-1′-pyrophosphate (PRPP) and 4-amino-1H-pyrazole-3,5-dicarboxylate to make a key intermediate in the biosynthesis of formycin A .Physical And Chemical Properties Analysis
Formycin A has a molecular formula of C10H13N5O4 and a molecular weight of 267.24 . It is soluble in water (3 mg/ml) and DMSO (1 mg/ml) .Scientific Research Applications
Biosynthesis and Metabolic Interplay : (Wang et al., 2019) identified the biosynthetic gene cluster for formycin A in Streptomyces kaniharaensis, demonstrating its synthesis involving a C-glycosidic linkage between ribosyl and pyrazolopyrimidine. This study highlights the connection between primary and secondary metabolism in formycin A biosynthesis.
Antimicrobial and Antiviral Activities : (Giziewicz et al., 1975) studied formycin A's antiviral properties, particularly against viruses like herpes simplex and vesicular stomatitis, noting its impact on cellular DNA and RNA synthesis.
Impact on RNA Synthesis and Processing : (Majima et al., 1977) explored formycin A's influence on RNA synthesis in silk gland studies, finding that it inhibits the incorporation of uridine into low molecular weight RNA.
Insulinotropic Effects : (Malaisse et al., 1994) investigated the insulinotropic action of formycin A, revealing its potential as an ATP mimetic in enhancing insulin secretion, suggesting applications in diabetes treatment.
Inhibitory Effects on Tumor Cells : (Rasschaert et al., 1995) showed that formycin A inhibits insulin release and exerts cytotoxic effects in tumor islet cells, highlighting its potential in oncology research.
Antileishmanial Properties : (Berman & Gallalee, 1985) studied formycin A's effectiveness against Leishmania, demonstrating its potential in encapsulated drug formulations for targeted therapy.
Safety And Hazards
Future Directions
Scientists have discovered the pathways for FOR-A and PRF-A biosynthesis from diverse actinobacteria. They propose that their biosynthesis is likely initiated by a lysine N6-monooxygenase . This discovery opens the way for target-directed genome mining of PRF-A/FOR-A-related antibiotics . The availability of FOR-A/PRF-A biosynthetic gene clusters will pave the way for the rational generation of designer FOR-A/PRF-A derivatives with enhanced/selective bioactivity via synthetic biology strategies .
properties
IUPAC Name |
(2S,3R,4S,5R)-2-(7-amino-2H-pyrazolo[4,3-d]pyrimidin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O4/c11-10-6-4(12-2-13-10)5(14-15-6)9-8(18)7(17)3(1-16)19-9/h2-3,7-9,16-18H,1H2,(H,14,15)(H2,11,12,13)/t3-,7-,8-,9+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBHMEHLJSZMEMI-KSYZLYKTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(NN=C2C(=N1)N)C3C(C(C(O3)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(NN=C2C(=N1)N)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20863937 | |
Record name | Formycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20863937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
formycin A | |
CAS RN |
6742-12-7 | |
Record name | Formycin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6742-12-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Formycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006742127 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Formycin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02281 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Formycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20863937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6742-12-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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